({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid
Overview
Description
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a sulfanylacetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of 4-fluorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the sulfanylacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization step and the employment of more efficient catalysts for the subsequent reactions. Additionally, purification techniques such as recrystallization or chromatography may be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced under specific conditions, although this is less common.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as nitronium ion or halogens.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanylacetic acid moiety can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid: can be compared with other compounds that have similar structural features:
Benzylamine: Contains a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used as phosphoethanolamine transferase inhibitors.
The uniqueness of This compound lies in its combination of a tetrazole ring, fluorophenyl group, and sulfanylacetic acid moiety, which provides a distinct set of chemical and biological properties not found in the compared compounds.
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2S/c11-7-1-3-8(4-2-7)15-9(12-13-14-15)5-18-6-10(16)17/h1-4H,5-6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDDXRWTIOTSEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSCC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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